molecular formula C9H7ClN2O2 B11893553 7-Amino-5-chloro-1H-indole-2-carboxylic acid

7-Amino-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B11893553
M. Wt: 210.62 g/mol
InChI Key: FVVBVKIRMGYZLZ-UHFFFAOYSA-N
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Description

7-Amino-5-chloro-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. The indole scaffold is a common structural motif in many natural products and pharmaceuticals, contributing to a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-chloro-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method includes the chlorination of indole-2-carboxylic acid followed by amination. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by treatment with ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-5-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Amino-5-chloro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and chloro substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-amino-5-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,11H2,(H,13,14)

InChI Key

FVVBVKIRMGYZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)N)C(=O)O

Origin of Product

United States

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